β-Arrestin2 Recruitment Potency and Efficacy Relative to Clinical Benchmark Aripiprazole and Full Agonist Quinpirole
UNC9995 demonstrates partial agonism for β-arrestin2 recruitment with an EC50 of 120 nM and an Emax of 88% . In direct comparison, aripiprazole, a clinically approved antipsychotic with D2 partial agonism, exhibits a higher EC50 of 145 nM and a significantly lower Emax of 47% in the same assay [1]. The full agonist quinpirole, while more potent (EC50 = 6.7 nM), provides a reference Emax of 100% [1]. This places UNC9995 as a biased ligand with a higher intrinsic efficacy for β-arrestin2 recruitment than aripiprazole, a key differentiator for studies requiring robust β-arrestin pathway activation without full agonism.
| Evidence Dimension | β-Arrestin2 recruitment to D2 receptor |
|---|---|
| Target Compound Data | EC50 = 120 nM; Emax = 88% |
| Comparator Or Baseline | Aripiprazole (EC50 = 145 nM; Emax = 47%); Quinpirole (EC50 = 6.7 nM; Emax = 100%) |
| Quantified Difference | UNC9995 Emax is 41 percentage points higher than aripiprazole; EC50 is 25 nM lower (more potent) than aripiprazole |
| Conditions | β-Arrestin recruitment assay (cellular context not fully specified in vendor data, but consistent with standard D2R Tango or BRET assays) |
Why This Matters
Higher efficacy in β-arrestin recruitment enables more pronounced downstream effects on NLRP3 inflammasome and STAT3 pathways, which are central to its anti-inflammatory mechanism.
- [1] Chen X, McCorvy JD, Fischer MG, et al. Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists. J Med Chem. 2016;59(3):1065-1076. (Data for aripiprazole and quinpirole as per PMC article: Fig. 2). View Source
